

# Validating SHP836 On-Target Effects: A CRISPR-Cas9 Screen Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the on-target effects of **SHP836**, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. By leveraging the power of CRISPR-Cas9 genetic screens, we can confirm that the therapeutic effects of **SHP836** are a direct result of its intended molecular target. This guide will compare **SHP836** with other known SHP2 inhibitors and detail the experimental protocols necessary to perform such validation studies.

#### Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1][2] Upon activation, SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway crucial for cell proliferation and survival.[1] [3] Gain-of-function mutations in PTPN11 are associated with developmental disorders and various cancers.[2][4]

Allosteric inhibitors of SHP2, such as **SHP836** and the well-characterized SHP099, represent a novel class of therapeutics.[5][6] These molecules bind to a tunnel-like region formed by the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive, auto-inhibited conformation.[6] [7] This prevents the catalytic site from accessing its substrates, thereby blocking downstream signaling.[5][7]





## **On-Target Validation Using CRISPR-Cas9 Screens**

CRISPR-Cas9 genome-wide knockout screens are a powerful and unbiased genetic tool to validate the on-target effects of a drug and to identify mechanisms of drug resistance.[1][8] The principle is to systematically knock out every gene in the genome and then assess whether the loss of a particular gene confers resistance to the drug in question. If a drug's therapeutic effect is truly on-target, then genetic disruption of its target should phenocopy the drug's effect, and mutations in the downstream pathway that render it independent of the target should confer resistance.

For SHP2 inhibitors, CRISPR screens have consistently shown that the loss of negative regulators of the RAS-MAPK pathway, such as NF1 and PTEN, confers resistance.[1][9] This provides strong genetic evidence that these inhibitors exert their anti-cancer effects by suppressing this specific pathway, thus validating their on-target activity.[1]

# **Comparative Analysis of SHP2 Inhibitors**

While **SHP836** is a known allosteric inhibitor of SHP2, much of the published CRISPR-Cas9 screening data focuses on the more potent analog, SHP099, and other clinical candidates like RMC-4630 and TNO155. The data presented below is a synthesis of findings from multiple studies to provide a comparative landscape.



| Inhibitor | Туре       | IC50 (Full-<br>Length SHP2)                             | Key CRISPR<br>Screen<br>Findings                                                                    | Key<br>Resistance<br>Genes<br>Identified                                        |
|-----------|------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| SHP836    | Allosteric | 12 μM[6][7]                                             | Data not as prevalent as for SHP099, but expected to confirm on-target RAS-MAPK pathway inhibition. | Expected to be similar to other SHP2 inhibitors (e.g., NF1, PTEN, LZTR1).       |
| SHP099    | Allosteric | 70 nM[6][10]                                            | Confirms on-<br>target activity by<br>suppressing the<br>RAS-MAPK<br>pathway.[1][5]                 | NF1, PTEN, CDKN1B, LZTR1, RASA2, INPPL1, MAP4K5[5][9] [11]                      |
| RMC-4630  | Allosteric | Potent<br>(homologue<br>RMC-4550 IC50<br>= 0.583 nM)[6] | Demonstrates significant anti- tumor activity by blocking the RAS-MAPK pathway.[1]                  | Similar resistance mechanisms to other SHP2 inhibitors are anticipated.         |
| TNO155    | Allosteric | Potent (IC50 =<br>0.011 μM)[12]                         | Currently in clinical trials; expected to show on-target inhibition of RAS-MAPK signaling.          | Resistance<br>mechanisms are<br>under<br>investigation in<br>clinical settings. |

# **Experimental Protocols**



#### Genome-Wide CRISPR-Cas9 Knockout Screen Protocol

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to validate the on-target effects of a SHP2 inhibitor like **SHP836**.[1][8][13][14]

- Cell Line Selection: Choose a cancer cell line that is sensitive to SHP2 inhibition. This sensitivity should be predetermined through cell viability assays.
- Library Transduction:
  - Transduce the selected cancer cell line with a lentiviral genome-wide CRISPR-Cas9 knockout library (e.g., GeCKOv2).[1][13] Each lentivirus carries Cas9 and a single guide RNA (sgRNA) targeting a specific gene for knockout.
  - The transduction should be performed at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
  - Maintain a sufficient number of cells to ensure adequate library representation (e.g., 300-500 cells per sgRNA).[13]
- Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic marker present in the lentiviral vector (e.g., puromycin).
- Drug Treatment:
  - Split the transduced cell population into two groups: a treatment group and a control group (e.g., DMSO vehicle).
  - Treat the treatment group with the SHP2 inhibitor (e.g., **SHP836**) at a concentration that inhibits the growth of the majority of cells (e.g., GI50).
  - Culture the cells for a sufficient period to allow for the enrichment of resistant cells (e.g., 14-21 days).
- Genomic DNA Extraction: Harvest cells from both the treatment and control groups and extract genomic DNA.
- sgRNA Sequencing:



- Amplify the sgRNA sequences from the genomic DNA using PCR.
- Perform next-generation sequencing (NGS) to determine the frequency of each sgRNA in both populations.
- Data Analysis:
  - Compare the sgRNA frequencies between the drug-treated and control populations.
  - Genes whose knockout leads to enrichment of the corresponding sgRNAs in the treated population are identified as potential resistance genes.
  - Conversely, genes whose knockout leads to depletion of sgRNAs are considered essential for cell survival in the presence of the drug.

## **Visualizing the Pathways and Processes**

To better understand the underlying biology and experimental design, the following diagrams illustrate the SHP2 signaling pathway and the CRISPR-Cas9 screening workflow.





Click to download full resolution via product page

Caption: SHP2 signaling pathway and the inhibitory action of SHP836.





Click to download full resolution via product page

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.



### Conclusion

CRISPR-Cas9 screens serve as a robust and indispensable tool for the validation of the ontarget effects of targeted therapies like **SHP836**. The convergence of data from pharmacological inhibition and genetic perturbation provides a high degree of confidence in the mechanism of action. While direct, head-to-head CRISPR screen data for **SHP836** against other SHP2 inhibitors in the same study is not widely available, the wealth of information from screens with SHP099 and other analogs strongly supports the conclusion that **SHP836**'s anti-proliferative effects are mediated through the on-target inhibition of the SHP2-driven RAS-MAPK signaling pathway. The experimental framework provided here offers a clear guide for researchers to independently validate these effects for **SHP836** or other novel SHP2 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sidestepping SHP2 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. rupress.org [rupress.org]
- 10. medchemexpress.com [medchemexpress.com]



- 11. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. synthego.com [synthego.com]
- To cite this document: BenchChem. [Validating SHP836 On-Target Effects: A CRISPR-Cas9 Screen Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578406#crispr-cas9-screen-to-validate-shp836-on-target-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com